Rebaudioside D - 63279-13-0

Rebaudioside D

Catalog Number: EVT-279843
CAS Number: 63279-13-0
Molecular Formula: C50H80O28
Molecular Weight: 1129.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rebaudioside D (Reb D) is a natural, non-caloric sweetener found in the leaves of the Stevia rebaudiana Bertoni plant. [] It belongs to a class of compounds known as steviol glycosides, which are responsible for the sweet taste of the stevia plant. [] Reb D is a minor component of the stevia leaf, typically found in much lower concentrations than other steviol glycosides like stevioside and rebaudioside A. [, , , ] Despite its low abundance, Reb D has gained significant attention in recent years due to its superior sweetness profile, lacking the bitterness and aftertaste often associated with other steviol glycosides. [, , , , ] This makes Reb D a promising candidate for use as a natural, low-calorie sweetener in food and beverages. [, , , , , ]

Synthesis Analysis
  • Crystallization: This method utilizes the differences in solubility of various steviol glycosides in different solvents to isolate Reb D. [, , , ]
  • Chromatographic techniques: Methods like adsorb/desorb chromatography, employing macroporous neutral adsorbent resins, have been explored for separating and enriching Reb D from stevia extracts. [, ]

Enzymatic Bioconversion:

To overcome the limitations of direct extraction, researchers have focused on developing sustainable and efficient methods for Reb D production. Enzymatic bioconversion has emerged as a promising strategy. This approach involves using specific enzymes to convert readily available steviol glycosides, such as stevioside or rebaudioside A, into Reb D. [, ]

  • UDP-glycosyltransferases (UGTs): UGTs play a crucial role in the glycosylation of steviol, the aglycone precursor of steviol glycosides. Different UGTs exhibit varying specificities for the sugar donor and acceptor molecules, enabling the production of specific steviol glycosides. [, ]
  • Multi-enzyme systems: Researchers have successfully developed multi-enzyme systems for Reb D production. [] One such system utilizes Stevia rebaudiana UGT76G1, Solanum lycopersicum UGTSL2, and Solanum tuberosum sucrose synthase StSUS1 to convert stevioside to Reb D in a two-step glycosylation process. [] This system has the potential for large-scale Reb D production, addressing the limitations of traditional extraction methods. []
Molecular Structure Analysis

Rebaudioside D is a tetracyclic diterpene glycoside. [] Its complete chemical name is 13-[(2-O-β-D-glucopyranosyl-6-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy] ent-kaur-16-en-19-oic acid-(2-O-β-D-glucopyranosyl-β-D-glucopyranosyl) ester. [] The molecule consists of a steviol aglycone core attached to five glucose molecules via glycosidic bonds. [, ] The specific arrangement of these glucose moieties distinguishes Reb D from other steviol glycosides and contributes to its unique sweetness profile.

Several isomers of Reb D have been identified, including rebaudioside D2 and rebaudioside M2. [, ] These isomers have minor structural differences in the glycosidic bond linkages. For instance, rebaudioside D2 possesses a rare 1→6 sugar linkage, which distinguishes it from Reb D. [] Understanding the structural variations among Reb D and its isomers is crucial as they can impact the sweetness and other properties of the compounds.

Hydrolysis:

Reb D, like other steviol glycosides, can undergo hydrolysis, breaking down into smaller molecules. This process typically occurs in the presence of acids or enzymes. [, , , ]

  • Acid hydrolysis: Reb D is hydrolyzed in acidic conditions, leading to the cleavage of glycosidic bonds and the release of glucose molecules. [, ] This process can impact the sweetness and stability of Reb D in food products.
  • Enzymatic hydrolysis: Certain enzymes, particularly those produced by gut bacteria, can hydrolyze Reb D. [] This process is relevant for understanding the metabolism of Reb D in the human gut, as the hydrolysis products may have different biological activities than the parent compound.

Glycosylation:

The biosynthesis of Reb D involves a series of glycosylation reactions where glucose molecules are sequentially added to the steviol aglycone core. [, ] This process is catalyzed by specific UGT enzymes. [, , ] The development of enzymatic bioconversion strategies relies on understanding the glycosylation reactions involved in Reb D synthesis. By utilizing specific UGTs, researchers can efficiently convert readily available steviol glycosides into Reb D. [, ]

Hydrogenation:

Catalytic hydrogenation, using catalysts like Pd(OH)2, can reduce the double bond in the steviol aglycone core of Reb D. [] This reaction leads to the formation of dihydro derivatives of Reb D. [] While these derivatives might have altered sweetness profiles, their potential applications as sweeteners have not been fully explored.

Physical and Chemical Properties Analysis
  • Solubility: Reb D has relatively low water solubility compared to other steviol glycosides, which can limit its applications in some food and beverage formulations. [, ] Various methods have been investigated to improve the solubility of Reb D, including the use of solubilizing agents, complexation techniques, and particle size reduction. [, ]
  • Appearance: Reb D typically appears as a white, crystalline powder. [, ]
  • Taste: It is characterized by a clean, sweet taste with a sweetness potency significantly higher than sucrose, estimated to be about 200–400 times sweeter. [, , ] Importantly, Reb D lacks the bitter aftertaste often associated with other steviol glycosides. [, , , ]

Food and Beverage Industry:

  • Sugar Substitute: Reb D is used as a zero-calorie sugar substitute in a wide range of products, including beverages, confectionery, dairy products, tabletop sweeteners, and baked goods. [, , , , ]
  • Taste Enhancement: It can be used to enhance the sweetness and overall flavor profile of food and beverage products. [, ]
  • Aftertaste Masking: Reb D can mask the bitter aftertaste often associated with other sweeteners, including some steviol glycosides and artificial sweeteners. [, , , ]
Applications
  • Oral Care Products: Reb D can be incorporated into oral care products like toothpaste and mouthwash as a non-cariogenic sweetener. []

Rebaudioside A

Relevance: Rebaudioside A is a key precursor in the biosynthesis of Rebaudioside D. Several studies utilize enzymatic bioconversion of Rebaudioside A to produce Rebaudioside D on a larger scale [, , , , , , ]. Rebaudioside A and Rebaudioside D share a similar core structure but differ in their glycosylation patterns, which contributes to differences in their sweetness profiles and other properties [, , , , ].

Stevioside

Relevance: Stevioside can be used as a starting material for the enzymatic production of Rebaudioside D through a multi-step glycosylation process []. Additionally, some studies focus on improving the taste profile of stevioside by combining it with Rebaudioside D, aiming to mask the undesirable aftertaste and enhance overall sweetness [, ].

Rebaudioside B

Relevance: Studies have explored the purification of Rebaudioside B alongside Rebaudioside D from Stevia rebaudiana extracts. These studies often aim to develop efficient methods for separating and purifying various steviol glycosides, including Rebaudioside D [, ].

Rebaudioside C

Relevance: Rebaudioside C is often mentioned alongside other minor steviol glycosides, including Rebaudioside D, when studying the composition and purification of Stevia rebaudiana extracts [, ].

Rebaudioside E

Compound Description: Rebaudioside E is a minor steviol glycoside known to be a precursor in the biosynthesis of Rebaudioside D. Enzymatic conversion of Rebaudioside E plays a role in the natural production of Rebaudioside D within the Stevia rebaudiana plant [].

Relevance: Understanding the role of Rebaudioside E in the biosynthetic pathway of steviol glycosides, particularly its conversion to Rebaudioside D, provides valuable insights into the natural production and potential for enhancing the accumulation of Rebaudioside D [, ].

Dulcoside A

Relevance: Dulcoside A is often investigated alongside other minor steviol glycosides, including Rebaudioside D, to determine their potential health benefits and effects on metabolic parameters [].

Steviolbioside

Relevance: Steviolbioside plays a crucial role in the multi-step glycosylation process that leads to the production of various steviol glycosides, highlighting its significance in understanding the biosynthesis of Rebaudioside D [, , ].

Rebaudioside F

Relevance: Rebaudioside F is often included in studies analyzing the composition and purification of steviol glycosides from Stevia rebaudiana extracts. This allows for a comprehensive understanding of the plant's glycoside profile and the relative abundance of different compounds, including Rebaudioside D [, ].

Rebaudioside M (and Rebaudioside M2)

Relevance: The presence of Rebaudioside M and its isomer M2 in bioconversion reactions highlights the complexities of enzymatic reactions and the potential for generating structurally related compounds. Additionally, the identification and characterization of Rebaudioside M2 provide valuable insights into the structural diversity of steviol glycosides and the challenges in achieving high purity during bioconversion processes [, ].

RQ3 (Rebaudioside D Isomer)

Relevance: The identification of RQ3 demonstrates the potential for generating different isomers of Rebaudioside D through enzymatic modifications. Understanding the formation and properties of these isomers is crucial for optimizing bioconversion processes and achieving high purity of the desired product [].

Properties

CAS Number

63279-13-0

Product Name

Rebaudioside D

IUPAC Name

[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

Molecular Formula

C50H80O28

Molecular Weight

1129.2 g/mol

InChI

InChI=1S/C50H80O28/c1-18-11-49-9-5-24-47(2,7-4-8-48(24,3)46(68)77-44-39(34(64)29(59)22(15-54)72-44)75-42-36(66)32(62)27(57)20(13-52)70-42)25(49)6-10-50(18,17-49)78-45-40(76-43-37(67)33(63)28(58)21(14-53)71-43)38(30(60)23(16-55)73-45)74-41-35(65)31(61)26(56)19(12-51)69-41/h19-45,51-67H,1,4-17H2,2-3H3

InChI Key

RPYRMTHVSUWHSV-UHFFFAOYSA-N

SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O

Solubility

Soluble in DMSO

Synonyms

Rebaudioside D

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O

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